Brovincamine

Descripción general

Descripción

Brovincamina es un compuesto químico conocido por sus propiedades vasodilatadoras, particularmente en la circulación cerebral. Es un derivado de la vincamina, un alcaloide que se obtiene de las hojas de Vinca minor. Brovincamina se ha utilizado principalmente para mejorar el flujo sanguíneo cerebral y el metabolismo, y también exhibe efectos inhibitorios sobre la agregación plaquetaria a través de la vía del monofosfato de adenosina cíclico .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de brovincamina implica varios pasos, comenzando con la vincamina. Los pasos clave incluyen reacciones de bromación y esterificación. Las condiciones de reacción típicamente involucran el uso de bromo y metanol como reactivos, con las reacciones llevándose a cabo bajo temperaturas controladas y condiciones de pH .

Métodos de Producción Industrial

La producción industrial de brovincamina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y sistemas avanzados de control de reacción para garantizar la calidad constante del producto. El producto final se purifica a menudo utilizando técnicas como la recristalización y la cromatografía para lograr los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de Reacciones

Brovincamina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Brovincamina puede oxidarse para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la brovincamina en sus formas reducidas.

Sustitución: Brovincamina puede sufrir reacciones de sustitución, particularmente la sustitución de halógenos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución de halógenos a menudo implican reactivos como bromo o cloro en condiciones controladas.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de brovincamina. Estos derivados a menudo exhiben diferentes propiedades farmacológicas en comparación con el compuesto original .

Aplicaciones Científicas De Investigación

Cerebral Blood Flow Enhancement

Brovincamine is primarily used to improve cerebral blood flow, which is crucial in treating conditions associated with cognitive decline and vascular disorders. Its vasodilatory effects are achieved through the inhibition of calcium ion influx into vascular smooth muscle cells, leading to relaxation of blood vessels and increased blood flow.

Neuroprotective Effects in Glaucoma

This compound has been extensively studied for its role in managing normal-tension glaucoma (NTG), a condition characterized by progressive visual field loss despite normal intraocular pressure.

Clinical Studies

- A prospective study involving 52 patients with NTG demonstrated that those treated with this compound showed significantly less deterioration in visual field metrics compared to a control group over two years .

- Another study indicated that this compound could prevent visual field defect progression in NTG patients, suggesting its neuroprotective properties .

Cognitive Disorders

The compound has shown promise in treating cognitive disorders due to its ability to enhance cerebral circulation and exert neuroprotective effects.

Research Findings

- This compound's effectiveness in improving cognitive functions has been linked to its vasodilatory properties, making it a candidate for treating dementia and other age-related cognitive declines .

Pharmacological Comparisons

This compound has been compared with other calcium channel blockers to assess its efficacy and safety profile. Notably, it has been shown to have unique properties that distinguish it from similar compounds such as vincamine and vinpocetine.

| Compound Name | Structure Type | Key Properties | Unique Features |

|---|---|---|---|

| Vincamine | Natural alkaloid | Calcium antagonist; improves cerebral blood flow | Naturally occurring; used traditionally |

| Vinpocetine | Synthetic derivative | Enhances cognitive function; vasodilator | More widely studied |

| Tetrahydroharmane | Synthetic alkaloid | Neuroprotective; antioxidant properties | Exhibits unique stereochemistry |

Synthetic Pathways and Research Applications

This compound can be synthesized through multi-step synthetic pathways involving intermediates derived from natural products or synthetic precursors. This makes it a valuable model compound for studying alkaloid synthesis and reactions .

In Vivo Studies

Mecanismo De Acción

Brovincamina ejerce sus efectos principalmente a través de su acción vasodilatadora. Actúa como un bloqueador de los canales de calcio, inhibiendo la entrada de iones calcio en las células musculares lisas vasculares. Esto conduce a la relajación de los vasos sanguíneos y al aumento del flujo sanguíneo. Además, la brovincamina inhibe la agregación plaquetaria al aumentar los niveles de monofosfato de adenosina cíclico, lo que mejora aún más sus efectos terapéuticos en las afecciones cerebrovasculares .

Comparación Con Compuestos Similares

Compuestos Similares

Vincamina: El compuesto original del que se deriva la brovincamina. También exhibe propiedades vasodilatadoras, pero es menos potente que la brovincamina.

Vinburnina: Otro derivado de la vincamina con efectos farmacológicos similares.

Vincristina: Un alcaloide relacionado que se utiliza principalmente en el tratamiento del cáncer debido a sus propiedades citotóxicas.

Singularidad de Brovincamina

Brovincamina destaca por su mayor potencia y selectividad para los vasos sanguíneos cerebrales en comparación con otros compuestos similares. Su doble acción como vasodilatador e inhibidor de la agregación plaquetaria la hace particularmente eficaz en el tratamiento de los trastornos cerebrovasculares .

Actividad Biológica

Brovincamine, a calcium channel blocker, has garnered attention for its potential neuroprotective effects, particularly in the context of glaucoma. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and its therapeutic implications.

This compound functions primarily as a cerebral vasodilator and has been shown to influence various biological pathways that may contribute to its neuroprotective properties:

- Calcium Channel Blockade : By inhibiting calcium influx, this compound may reduce excitotoxicity in neurons, which is crucial in conditions like glaucoma where retinal ganglion cells (RGCs) are at risk.

- Neuroprotection : Studies indicate that this compound may enhance neuronal survival by modulating neurotransmitter levels and promoting blood flow to the optic nerve head, thereby mitigating damage associated with elevated intraocular pressure (IOP) .

1. Visual Field Improvement in Normal-Tension Glaucoma (NTG)

A significant body of research has focused on this compound's effects on patients with NTG. Key studies include:

- This compound vs. Placebo : In a randomized controlled trial involving 28 patients with NTG, those treated with this compound (20 mg three times daily) exhibited visual field improvements over a follow-up period of 2.5 years compared to the placebo group, where no improvements were noted .

| Study | Group | Visual Field Improvement | Follow-Up Duration |

|---|---|---|---|

| Mohamed et al. | This compound | 6 patients improved | 39.1 months |

| Control | Placebo | 0 patients improved | 37.9 months |

- Longitudinal Analysis : Another study involving 52 patients demonstrated that those receiving oral this compound showed significantly less deterioration in visual field parameters over two years compared to untreated controls .

2. Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects through several mechanisms:

- Reduction in Apoptosis : this compound treatment has been associated with decreased levels of pro-apoptotic factors and increased anti-apoptotic factors in neuronal cells, thus promoting cell survival .

- Enhanced Blood Flow : By improving cerebral blood flow, this compound aids in maintaining the health of RGCs under stress conditions such as ischemia or elevated IOP .

Case Study Example: this compound in Clinical Practice

In a clinical case study published by the Medical College of Wisconsin, a patient with primary open-angle glaucoma was treated with this compound. The patient showed improvement in visual acuity and a reduction in IOP following treatment. This case exemplifies the practical application of this compound in managing glaucoma-related visual field loss .

Summary of Research Findings

The cumulative evidence suggests that this compound holds promise as a therapeutic agent for neuroprotection in glaucoma patients. Its ability to improve visual field outcomes while potentially reducing neuronal apoptosis positions it as a valuable option alongside traditional therapies.

Propiedades

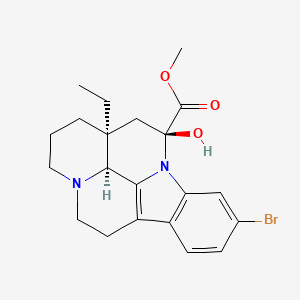

IUPAC Name |

methyl (15S,17S,19S)-4-bromo-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrN2O3/c1-3-20-8-4-9-23-10-7-15-14-6-5-13(22)11-16(14)24(17(15)18(20)23)21(26,12-20)19(25)27-2/h5-6,11,18,26H,3-4,7-10,12H2,1-2H3/t18-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIJGAVIVKPUGJ-GIVPXCGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)OC)O)C=C(C=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)OC)O)C=C(C=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84964-12-5 (fumarate[1:1]) | |

| Record name | Brovincamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057475179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701024133 | |

| Record name | 11-Bromovincamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57475-17-9 | |

| Record name | Brovincamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57475-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brovincamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057475179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Bromovincamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROVINCAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYN5T18K5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.